Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate
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Overview
Description
Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate typically involves multiple steps, including the formation of the pyrrolidine ring and the esterification of the heptanoate chain. One common method involves the Friedel-Crafts acylation reaction, followed by a Piancatelli rearrangement . The key intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, can be prepared from commercially available suberic acid in a multi-step process involving reduction, selective epoxidation, and rearrangement reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methyl-3-oxo-6-octenoate
- 7-Methyl-3-oxo-6-octenoic acid
- Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate
Uniqueness
Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64964-57-4 |
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Molecular Formula |
C20H33NO4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methyl 7-[2-oxo-5-(3-oxooct-1-enyl)pyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C20H33NO4/c1-3-4-7-10-18(22)14-12-17-13-15-19(23)21(17)16-9-6-5-8-11-20(24)25-2/h12,14,17H,3-11,13,15-16H2,1-2H3 |
InChI Key |
PBNKPFSLEVRPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1CCC(=O)N1CCCCCCC(=O)OC |
Origin of Product |
United States |
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